molecular formula C13H19NO2S B14595800 [(1-Nitroheptyl)sulfanyl]benzene CAS No. 59906-57-9

[(1-Nitroheptyl)sulfanyl]benzene

Katalognummer: B14595800
CAS-Nummer: 59906-57-9
Molekulargewicht: 253.36 g/mol
InChI-Schlüssel: YZOYTYNXHNXEGW-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(1-Nitroheptyl)sulfanyl]benzene is an organic compound with the molecular formula C13H19NO2S It consists of a benzene ring substituted with a (1-nitroheptyl)sulfanyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(1-Nitroheptyl)sulfanyl]benzene typically involves the reaction of benzene with (1-nitroheptyl)sulfanyl chloride under specific conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reaction. The reaction mixture is usually heated to a temperature range of 60-80°C to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process where benzene and (1-nitroheptyl)sulfanyl chloride are fed into a reactor along with a base. The reaction is carried out under controlled temperature and pressure conditions to optimize yield and purity. The product is then purified using techniques such as distillation or recrystallization.

Analyse Chemischer Reaktionen

Types of Reactions

[(1-Nitroheptyl)sulfanyl]benzene undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Reduction: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid, sulfuric acid, halogens (chlorine, bromine).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amino derivatives.

    Substitution: Nitrobenzene derivatives, halobenzene derivatives.

Wissenschaftliche Forschungsanwendungen

[(1-Nitroheptyl)sulfanyl]benzene has several applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules. It is also used in studies involving electrophilic aromatic substitution reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.

Wirkmechanismus

The mechanism of action of [(1-Nitroheptyl)sulfanyl]benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the sulfanyl group can form covalent bonds with nucleophiles. These interactions can lead to the modulation of biological pathways and the inhibition of specific enzymes or receptors.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • [(1-Nitrohexyl)sulfanyl]benzene
  • [(1-Nitrooctyl)sulfanyl]benzene
  • [(1-Nitroheptyl)sulfanyl]toluene

Uniqueness

[(1-Nitroheptyl)sulfanyl]benzene is unique due to its specific combination of a nitro group and a sulfanyl group attached to a benzene ring. This combination imparts distinct chemical reactivity and potential biological activity compared to other similar compounds. The length of the heptyl chain also influences its physical properties and solubility, making it suitable for specific applications in research and industry.

Eigenschaften

CAS-Nummer

59906-57-9

Molekularformel

C13H19NO2S

Molekulargewicht

253.36 g/mol

IUPAC-Name

1-nitroheptylsulfanylbenzene

InChI

InChI=1S/C13H19NO2S/c1-2-3-4-8-11-13(14(15)16)17-12-9-6-5-7-10-12/h5-7,9-10,13H,2-4,8,11H2,1H3

InChI-Schlüssel

YZOYTYNXHNXEGW-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCC([N+](=O)[O-])SC1=CC=CC=C1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.